molecular formula C2H2F3NO B147638 Trifluoroacetamide CAS No. 354-38-1

Trifluoroacetamide

Cat. No.: B147638
CAS No.: 354-38-1
M. Wt: 113.04 g/mol
InChI Key: NRKYWOKHZRQRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetamide, with the chemical formula C₂H₂F₃NO , is a compound characterized by the presence of trifluoromethyl and amide functional groups. It is a colorless liquid known for its applications in various chemical processes . This compound is the perfluorinated analog of acetamide, and it exhibits unique properties due to the presence of fluorine atoms.

Biochemical Analysis

Biochemical Properties

Trifluoroacetamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound has been shown to affect metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within certain organelles, such as the mitochondria and nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its biochemical activity and effects .

Chemical Reactions Analysis

Trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide (CrO₃), and iodine (I₂).

    Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc with hydrochloric acid, lithium aluminum hydride, and sodium borohydride (NaBH₄).

    Nucleophiles: Organolithium, Grignard reagents, organocuprates, and enolates.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted amides and other derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • Trimethylsilyl Cyanide (TMSCN)

Properties

IUPAC Name

2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKYWOKHZRQRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059868
Record name Acetamide, 2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS]
Record name 2,2,2-Trifluoroacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

1.85 [mmHg]
Record name 2,2,2-Trifluoroacetamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19422
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

354-38-1
Record name Trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=354-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoroacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoroacetamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2,2,2-trifluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, 2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trifluoroacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOROACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoroacetamide
Reactant of Route 2
Reactant of Route 2
Trifluoroacetamide
Reactant of Route 3
Reactant of Route 3
Trifluoroacetamide
Reactant of Route 4
Reactant of Route 4
Trifluoroacetamide
Reactant of Route 5
Reactant of Route 5
Trifluoroacetamide
Reactant of Route 6
Reactant of Route 6
Trifluoroacetamide
Customer
Q & A

Q1: What is the molecular formula and weight of trifluoroacetamide?

A1: this compound has the molecular formula C2H2F3NO and a molecular weight of 113.04 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Trifluoroacetamides, under electron impact mass spectrometry, exhibit characteristic peaks at m/z 69 due to [CF3]+ and often at m/z 97 corresponding to the [COCF3]+ ion fragment. [] They also show distinct signals in 1H and 19F NMR spectra. [, ]

Q3: Is this compound moisture-sensitive?

A3: Yes, this compound is moisture-sensitive and should be handled accordingly. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is frequently used as a protecting group for amines, particularly in peptide, aminosugar, and steroid glucoside synthesis. This is due to its ease of removal and the stability it provides to the protected amine. []

Q5: Can this compound be used to synthesize other trifluoroacetylated compounds?

A5: Yes, this compound can be alkylated with benzyl (pseudo)halides to prepare benzylic N-trifluoroacetamides. [] These compounds can then be further transformed into various trifluoromethylated heterocycles.

Q6: How is this compound used in analytical chemistry?

A6: this compound derivatives are valuable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds, including bacterial amines, domoic acid, and fecal sterols. [, , ]

Q7: How is this compound used in surface modification?

A7: this compound-terminated alkenes show promise in modifying carbon surfaces through photochemical grafting. The this compound group acts as an efficient electron acceptor, facilitating the grafting process and enabling the formation of dense monolayers. []

Q8: Are there any applications of this compound in materials science?

A8: Yes, a difunctional benzoxazine containing an o-trifluoroacetamide group has been synthesized and used as a precursor for polybenzoxazole. The resulting fluorinated polybenzoxazole demonstrates excellent properties, including a low dielectric constant, high thermal stability, and long shelf life. []

Q9: Can this compound be used as a source of CF3 in organic synthesis?

A9: Yes, recent research has shown that this compound, along with trifluoroacetic anhydride (TFAA), can be used as a CF3 source for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. []

Q10: Have computational methods been used to study reactions involving this compound derivatives?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of coupling reactions involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkynes catalyzed by CuI. These calculations provide insights into the reaction pathways and intermediates involved. []

Q11: How does the structure of this compound derivatives influence their biological activity?

A11: Studies on this compound analogues of siastatin B have shown that the presence and configuration of hydroxyl groups on the piperidine ring significantly affect their inhibitory activity against β-glucuronidase. []

Q12: Have any structure-activity relationship studies been conducted on flupyrimin, a this compound insecticide?

A12: Yes, research on flupyrimin analogues demonstrated the importance of both the pyridinylidene and trifluoroacetyl moieties for its insecticidal activity. These pharmacophores contribute to its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. []

Q13: How can this compound derivatives be analyzed using GC-MS?

A14: this compound derivatives can be analyzed using GC-MS after derivatization with silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)this compound (BSTFA). This enhances their volatility and detectability. [, , ]

Q14: What derivatization techniques are employed for analyzing parabens using GC-MS?

A15: Parabens analysis through GC-MS often utilizes silylation reagents such as MTBSTFA, BSTFA, MSTFA, and BSA to enhance their thermal stability, volatility, and detectability. []

Q15: How is chemometric analysis used to optimize derivatization procedures for analyzing oestrogenic steroids?

A16: Principal component analysis (PCA) helps optimize derivatization conditions by reducing the dimensionality of data obtained from reactions with different reagents and conditions. This allows for identifying the most effective reagent and conditions for complete derivatization and enhanced sensitivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.